molecular formula C23H18N4 B12156817 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-phenylphthalazine

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-phenylphthalazine

Katalognummer: B12156817
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: CCNYJTGXWAMCCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-phenylphthalazine is a complex organic compound that features a benzimidazole core structure with additional functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-phenylphthalazine typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core and introduce the dimethyl and phenyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-phenylphthalazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-phenylphthalazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-phenylphthalazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid: A related compound with a similar benzimidazole core structure.

    (5,6-Dimethyl-1H-benzimidazol-1-yl)acetonitrile: Another related compound with a different functional group.

Uniqueness

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-phenylphthalazine is unique due to its specific combination of functional groups and structural features

Eigenschaften

Molekularformel

C23H18N4

Molekulargewicht

350.4 g/mol

IUPAC-Name

1-(5,6-dimethylbenzimidazol-1-yl)-4-phenylphthalazine

InChI

InChI=1S/C23H18N4/c1-15-12-20-21(13-16(15)2)27(14-24-20)23-19-11-7-6-10-18(19)22(25-26-23)17-8-4-3-5-9-17/h3-14H,1-2H3

InChI-Schlüssel

CCNYJTGXWAMCCY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3=NN=C(C4=CC=CC=C43)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.